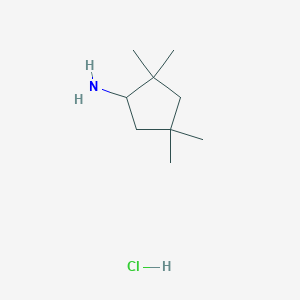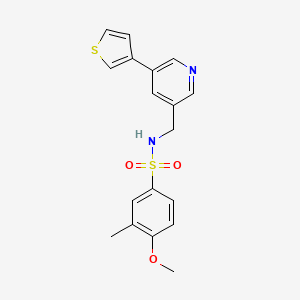
4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide" is a structurally complex molecule that belongs to the class of benzenesulfonamides. Benzenesulfonamides are known for their diverse biological activities, including inhibition of enzymes like carbonic anhydrase and potential applications in medicinal chemistry for the treatment of various diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or benzenesulfonamide precursors. For example, a series of benzenesulfonamides was synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating the versatility of the synthetic routes available for such compounds . Similarly, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide was achieved in three steps with high overall chemical yield, demonstrating the feasibility of producing complex sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, Schiff base derivatives of benzenesulfonamides have been characterized by these methods, providing detailed information about their molecular frameworks . The crystal structures of some benzenesulfonamides reveal the presence of supramolecular interactions such as C—H⋯πaryl and C—H⋯O, which contribute to their solid-state architecture .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes. This is exemplified by the synthesis of Schiff base derivatives from sulfamethoxazole and substituted benzaldehydes . Additionally, the reactivity of these compounds allows for the formation of metal complexes, as seen in the synthesis of Co(II) and Ni(II) complexes with benzenesulfonamide ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For example, the presence of methoxy and other substituents can affect their solubility, melting points, and other physicochemical characteristics. The spectroscopic studies provide insights into the electronic properties, such as UV-Visible absorption, which is relevant for understanding their potential biological activities . The cytotoxic and enzyme inhibitory properties of these compounds are of particular interest, as some derivatives have shown significant activity against cancer cell lines and carbonic anhydrase isoenzymes .
Scientific Research Applications
Photodynamic Therapy Applications
- The compound has been used in the synthesis and characterization of new zinc phthalocyanines with potential applications in photodynamic therapy for cancer treatment. Its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it suitable as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Properties
- Another study synthesized similar compounds and investigated their photophysical and photochemical properties. The research highlights the compound's potential in photocatalytic applications due to its photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Anticancer Activity
- Some derivatives of the compound have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated significant anticancer activity (Gul et al., 2016).
Antimicrobial Applications
- The compound has been explored in the synthesis of molecules with potential anti-inflammatory agents. This research direction is driven by the reported anti-inflammatory activity of structurally related molecules (Moloney, 2001).
Other Therapeutic Applications
- Derivatives of this compound have been investigated for their potential in treating conditions like idiopathic pulmonary fibrosis and cough, highlighting the broad therapeutic potential of such compounds (Norman, 2014).
properties
IUPAC Name |
4-methoxy-3-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-17(3-4-18(13)23-2)25(21,22)20-10-14-8-16(11-19-9-14)15-5-6-24-12-15/h3-9,11-12,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWJUSSADOFTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)
![[2-Chloro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B2525225.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2525227.png)
![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)
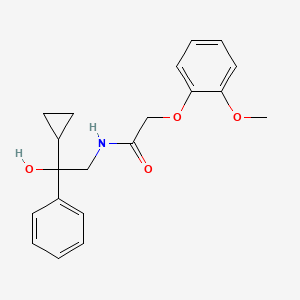

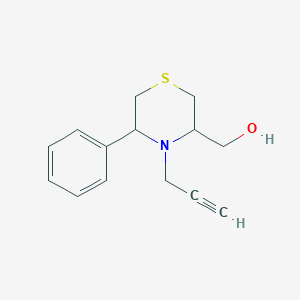
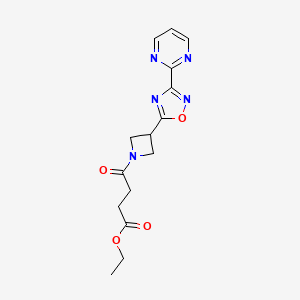
![[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride](/img/structure/B2525236.png)
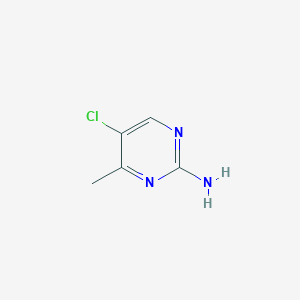
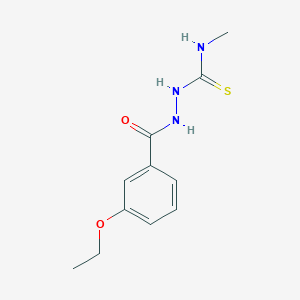
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)
![(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2525246.png)
